N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted at the 4-position with a 4-bromophenyl group. The acetamide nitrogen is dual-substituted with a 2-chloroethyl group and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety. Its molecular formula is C₁₇H₁₇BrClN₂O₂S, with a molecular weight of 445.75 g/mol .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c17-12-5-3-11(4-6-12)14-10-23-16(19-14)20(15(21)8-18)9-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOLQFZOCSRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The initial step may include the reaction of 4-bromophenyl with appropriate reagents to form the thiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: This compound has been studied for its potential antimicrobial and antiproliferative properties. It has shown promise in combating drug-resistant pathogens and cancerous cells.
Medicine: Due to its biological activity, it is being explored for use in developing new therapeutic agents. Its ability to inhibit microbial growth and cancer cell proliferation makes it a candidate for further research in medicinal chemistry.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or proteins essential for microbial growth or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its ability to disrupt these processes is key to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, focusing on substituents, molecular properties, and functional group variations:
Key Structural and Functional Comparisons:
Substituent Effects on Thiazole Core :
- Halogenated Phenyl Groups : The target compound’s 4-bromophenyl group provides greater lipophilicity compared to fluorophenyl () or chlorophenyl () derivatives. Bromine’s size and polarizability may enhance binding to hydrophobic pockets in biological targets .
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) improve aqueous solubility due to oxygen’s hydrogen-bonding capacity, whereas methyl groups (e.g., ) enhance metabolic stability by blocking oxidation sites.
N-Substituent Variations: Oxolan-2-ylmethyl: This substituent in the target compound introduces a cyclic ether, balancing lipophilicity and solubility. Similar oxolan-containing compounds (e.g., ) exhibit improved pharmacokinetic profiles compared to purely aromatic analogs. Branched vs.
Electronic and Steric Effects :
- Chloro and fluoro substituents on the acetamide (e.g., ) modulate electron density, affecting hydrogen-bonding and reactivity.
- Steric hindrance from dimethylphenyl () or tetradecyl chains () may reduce binding efficacy but improve selectivity for specific targets.
Limitations and Gaps in Data:
- Biological activity data (e.g., IC₅₀ values, toxicity) for the target compound is absent in the provided evidence.
- Comparative solubility or logP values are inferred from substituent chemistry rather than experimental measurements.
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and molecular docking studies.
- Molecular Formula : C₁₉H₁₆BrClN₂OS
- Molecular Weight : 435.77 g/mol
- CAS Number : 727696-08-4
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with chloroacetyl chloride and oxolan derivatives under controlled conditions. The process generally includes:
- Preparation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving bromination and amination.
- Acetylation : The thiazole derivative is then reacted with chloroacetyl chloride to form the acetamide.
- Final Modification : Incorporation of the oxolan group occurs through nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds containing the thiazole ring exhibit significant antimicrobial properties. A study by Sharma et al. (2019) reported that derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial mechanism is believed to involve the disruption of bacterial lipid biosynthesis and interference with cell wall synthesis.
| Compound | Target Organisms | Activity (MIC µg/mL) |
|---|---|---|
| d1 | E. coli | 16 |
| d2 | S. aureus | 8 |
| d3 | C. albicans | 32 |
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay revealed that specific derivatives exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 10 |
| d7 | MCF7 | 5 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Using software such as Schrodinger's Glide, researchers have identified potential interactions with target proteins involved in cancer progression and bacterial resistance mechanisms.
Key Findings from Docking Studies:
- Binding Affinity : The compound showed strong binding affinities for targets such as protein kinases and bacterial enzymes.
- Interaction Analysis : Key interactions included hydrogen bonding and hydrophobic interactions, which are critical for enhancing biological activity.
Q & A
Q. Methodological Answer :
Target Selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, VEGFR) due to the compound’s aromatic and halogen-rich structure.
Analog Synthesis : Modify substituents systematically:
- Replace bromine with chlorine or iodine to assess halogen bonding.
- Substitute oxolan with tetrahydrofuran or piperidine to probe steric tolerance.
Assay Conditions :
- Use fluorescence polarization (FP) assays with ATP-competitive probes.
- Measure IC₅₀ values in triplicate, accounting for DMSO solvent effects (<1% v/v).
Computational Docking : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR) to correlate activity with binding poses .
Basic: What chromatographic techniques are most effective for purifying this compound, and how can impurities be identified?
Q. Methodological Answer :
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions by TLC.
- HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase (1 mL/min). Detect at 254 nm.
- Impurity Profiling :
Advanced: What crystallographic challenges arise during refinement of this compound, and how are they addressed using SHELXL?
Methodological Answer :
Common issues include:
- Disorder in the Oxolan Group : Model alternative conformations with occupancy refinement. Use ISOR and DELU restraints to stabilize thermal parameters.
- Twinned Crystals : Apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections.
- Weak Diffraction : Collect high-resolution data (≤0.8 Å) and employ SHELXE for experimental phasing if heavy atoms are absent .
Validation : Check R-factor convergence (target: <5%), and validate geometry with PLATON/ADDSYM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
